6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione
Description
Properties
Molecular Formula |
C5H5N5S |
|---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
6-amino-1,7-dihydropyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C5H5N5S/c6-5-8-3-2(1-7-10-3)4(11)9-5/h1H,(H4,6,7,8,9,10,11) |
InChI Key |
CEQNENJYRNPLPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1C(=S)N=C(N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4-cyanopyrazole with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The amino group at the 6-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione involves various chemical reactions that yield derivatives with enhanced biological activities. For example, the compound can be synthesized through the reaction of 1,1'-dicyano-2,2'-dithiomethylmethylene with 4-nitrophenylhydrazine in the presence of piperidine. Subsequent reactions with formamide and acetic anhydride lead to the formation of various derivatives, including thiones and dithiones. The structural characterization is typically performed using spectroscopic methods such as NMR and IR spectroscopy, which confirm the presence of functional groups and the integrity of the compound's structure .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-Amino-1H-pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been shown to inhibit key cancer-related targets such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). For instance, several derivatives were tested against cancer cell lines (A549 and HCT-116), revealing significant anti-proliferative activity with IC50 values in the low micromolar range .
Table 1: Summary of Anticancer Activities of Derivatives
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| 12b | EGFR WT | 0.016 | Most potent inhibitor |
| 12b | EGFR T790M | 0.236 | Effective against mutant form |
| 5i | Dual EGFR/VGFR2 | 0.3/7.60 | Non-selective inhibitor |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine can act against various pathogens, making them candidates for developing new antimicrobial agents .
Future Directions in Research
Given the promising results from initial studies, further research is warranted to explore:
- Optimization of Structure: Modifying chemical structures to enhance potency and selectivity.
- In Vivo Studies: Conducting animal model studies to evaluate therapeutic efficacy and safety profiles.
- Combination Therapies: Investigating synergistic effects when combined with other anticancer agents.
Mechanism of Action
The mechanism of action of 6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological and chemical behavior of pyrazolo[3,4-d]pyrimidine derivatives is highly sensitive to substituent variations. Key comparisons include:
6-Amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (ppG)
- Structure : Replaces the thione (C=S) at position 4 with a ketone (C=O).
- Properties : The oxygen atom increases polarity, enhancing solubility in polar solvents compared to the thione analog.
- Application : Functions as a guanine analog in nucleic acid research, mimicking natural nucleobases .
1,5-Dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione
- Structure : Benzyl groups at positions 1 and 5; thione at position 4.
- Properties : The bulky benzyl groups increase lipophilicity (higher Log P), favoring membrane permeability. The fused pyrazolo-pyrimidine core is planar, with dihedral angles of ~71–78° between phenyl rings and the heterocycle, reducing hydrogen-bonding capacity .
- Application : Demonstrated corrosion inhibition in mild steel due to adsorption via mixed physical-chemical interactions .
6-Methylpyrazolo[3,4-d]pyrimidine-4(5H)-thione Ribonucleoside
- Structure : Ribose sugar attached at position 1; methyl at position 5.
- Properties : Glycosylation enhances water solubility and bioavailability. The thione group stabilizes interactions with enzymes via sulfur-mediated hydrogen bonds.
- Application: Potential antiviral agent, leveraging structural mimicry of nucleosides .
2-Benzylpyrazolo[3,4-d]pyrimidine-4(5H)-thione
- Structure : Benzyl substituent at position 2.
- Properties: Substitution at position 2 alters electronic distribution, increasing affinity for adenosine receptors. Log P values indicate moderate lipophilicity, balancing blood-brain barrier penetration and solubility.
- Application : Strong anticonvulsive activity (ED₅₀ = 12 mg/kg in rats) with low toxicity .
Crystallographic and Solubility Insights
- Planarity : The pyrazolo-pyrimidine core is planar in most derivatives, facilitating π-π stacking in crystal structures (e.g., 1-methyl-4-methylsulfanyl analog: a = 7.93 Å, b = 15.34 Å, c = 6.72 Å) .
- Hydrogen Bonding: The amino and thione groups in the target compound enable hydrogen bonding, improving aqueous solubility compared to benzyl-substituted analogs .
Biological Activity
6-Amino-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a pyrazolo[3,4-d]pyrimidine core with a thiol group, which contributes to its reactivity and biological activity. Various synthetic routes have been explored to produce this compound, often involving reactions with thiourea or other sulfur-containing reagents under different conditions.
Synthesis Overview
- Reagents : Thiourea, formic acid, sodium hydrogen sulfide.
- Methods : Refluxing in solvents like ethanol or pyridine.
- Yield : Varies depending on the method, but generally reported yields are between 50-85% for various derivatives.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies report the following:
These results indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
6-Amino-1H-pyrazolo[3,4-d]pyrimidine derivatives have shown promising anticancer properties. For instance, novel derivatives have been reported to induce apoptosis in colon cancer cell lines (RKO cells) with IC50 values indicating potent activity. The mechanism is believed to involve the inhibition of specific kinases associated with cancer cell proliferation and survival pathways .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Some derivatives act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in cancer signaling pathways .
- Antioxidant Activity : The thione group may contribute to antioxidant effects, reducing oxidative stress in cells .
Case Studies
Recent studies have focused on synthesizing modified versions of this compound to enhance its biological profiles:
- Study on Antimicrobial Activity : A series of derivatives were tested against multiple bacterial strains. The most effective compounds showed inhibition zones comparable to standard antibiotics .
- Anticancer Efficacy : Derivatives were screened against various cancer cell lines, revealing that certain modifications significantly increased cytotoxicity and induced apoptosis through mitochondrial pathways .
Q & A
Q. Advanced
- Substituent effects : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) at position 1 increases cytotoxicity (IC50 < 10 µM) . Conversely, bulky groups at position 3 reduce membrane permeability .
- Thione vs. oxo analogs : The thione moiety (C=S) enhances hydrogen bonding with target proteins compared to C=O, improving binding to kinase ATP pockets .
How do researchers resolve contradictions in biological activity data across studies?
Advanced
Discrepancies often arise from:
- Assay variability : Normalize data using internal controls (e.g., staurosporine for kinase inhibition) .
- Solubility issues : Use DMSO concentrations ≤0.1% to avoid false negatives .
- Structural analogs : Compare activity of derivatives (e.g., 6-methyl vs. 6-allyl substituents) to isolate substituent effects .
What computational methods support the design of derivatives with improved pharmacokinetic properties?
Q. Advanced
- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., EGFR or CDK2) .
- ADMET prediction : SwissADME or pkCSM to optimize logP (aim for 1–3) and reduce hepatotoxicity .
- QSAR models : Train models on datasets with IC50 values and substituent descriptors (e.g., Hammett σ) .
How does crystallographic data inform the compound's interaction with biological targets?
Advanced
X-ray crystallography reveals:
- Hydrogen bonding : The thione sulfur forms H-bonds with backbone amides (e.g., Val-96 in CDK2) .
- Planarity : The pyrazolo[3,4-d]pyrimidine core adopts a planar conformation, facilitating π-π stacking with aromatic residues (e.g., Phe-82) .
What strategies mitigate synthetic challenges, such as low yields or impurity formation?
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) while improving yield by 20–30% .
- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) to separate regioisomers .
- In situ monitoring : Employ HPLC-MS to detect intermediates and adjust reaction parameters dynamically .
How do researchers validate the compound's mechanism of action in complex biological systems?
Q. Advanced
- Gene expression profiling : RNA-seq to identify downstream targets (e.g., apoptosis genes like BAX/BCL-2) .
- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to confirm selectivity .
- CRISPR-Cas9 knockout : Validate target engagement by comparing activity in wild-type vs. knockout cell lines .
What are the limitations of current SAR studies, and how can they be addressed?
Q. Advanced
- Limited diversity : Most studies focus on aryl/alkyl substituents. Expand to heterocycles (e.g., pyridinyl) .
- In vivo correlation : Few studies test pharmacokinetics in animal models. Prioritize murine xenograft models with LC-MS/MS plasma analysis .
- Off-target effects : Use proteome-wide affinity pulldown assays (e.g., thermal proteome profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
